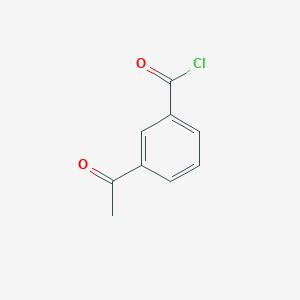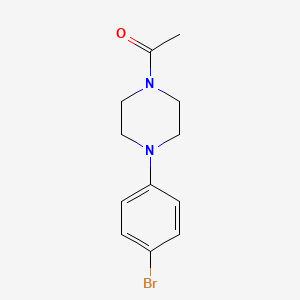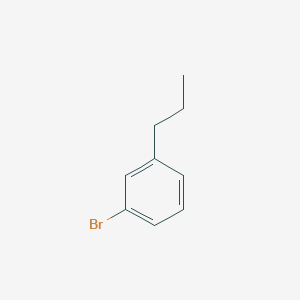
甲酰胺-d3
概述
描述
Formamide-d3, also known as deuterated formamide, is a variant of formamide where the hydrogen atoms are replaced with deuterium. This isotopic substitution can be useful in various chemical and physical analyses, such as nuclear magnetic resonance (NMR) spectroscopy, due to the different nuclear properties of deuterium compared to hydrogen.
Synthesis Analysis
The synthesis of formamide and its derivatives, including deuterated variants, can be achieved through several methods. One approach involves the dehydrogenative [4 + 2] cycloaddition of formamides with alkynes, which can be catalyzed by nickel/AlMe(3) to yield dihydropyridone derivatives . Another method utilizes formamides as isocyanate surrogates in ruthenium-based pincer complex catalyzed acceptorless dehydrogenative coupling reactions, leading to the formation of ureas, carbamates, and heterocycles .
Molecular Structure Analysis
The molecular structure of formamide has been extensively studied. It is the simplest amide, serving as a prototype for protein and peptide chemistry. The microwave spectrum of formamide and its isotopic species has been investigated, revealing that the molecule is nonplanar with the H2N-C group forming a shallow pyramid . This structural information is crucial for understanding the reactivity and interaction of formamide in various chemical environments.
Chemical Reactions Analysis
Formamide is involved in a variety of chemical reactions. For instance, it can undergo unimolecular decomposition to produce smaller molecules like NH3, CO, HCN, and HNCO, which are considered potential precursors for the formation of complex biological molecules . Additionally, formamide chemistry is linked to the origin of informational polymers, as it can yield nucleic bases and facilitate phosphorylations and transphosphorylations under certain conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of formamide are influenced by its ability to form hydrogen bonds and engage in weak chemical interactions. Theoretical studies have shown that solid formamide consists of an extended three-dimensional hydrogen bond network, which is crucial for its stability . Furthermore, formamide's reactivity with other molecules, such as in the formation of adducts with cis-(NH3)2PtX2, demonstrates its potential in various applications, including the purification of the antitumor agent cisplatin .
科学研究应用
利用流式细胞术进行细胞周期分析
甲酰胺已被用于处理细胞以进行流式细胞术分析,特别是测量端粒长度。一项新的应用包括将其用于细胞周期分析,提供的结果等同于或优于传统的酒精、丙酮或去污剂处理方法。这一进步允许更好的样品回收和物理参数的保存,能够在采集前长时间储存染色细胞 (Carbonari, 2016).
固体甲酰胺的结构和稳定性
关于固体甲酰胺的结构和稳定性的研究,特别是它的分子间结合,突出了氢键和色散力的重要性。这项研究提供了对甲酰胺晶体结构的见解,有助于我们了解固态中的弱化学相互作用 (Reckien & Bredow, 2011).
化学合成中的催化
甲酰胺在合成化学中作为重要的溶剂和中间体。例如,羟基磷灰石稳定的带正电的 Ru 基催化剂可以有效催化胺与 CO 的甲酰化反应,合成甲酰胺。该应用展示了甲酰胺在生产 N,N-二甲基甲酰胺 (DMF) 和其他化学化合物中的作用 (Jiao 等,2021).
分子生物学中的原位杂交
甲酰胺用于 mRNA 检测中的原位杂交 (ISH),通过允许更快速、更安全和更经济的方法来改进该过程。该应用在常规诊断实践中很重要,尤其是在组织分析和基因检测中 (Thomas 等,1993).
了解生命起源化学
在星体生物学中,甲酰胺在形成生命必需的复杂分子(例如核碱基)中发挥作用。研究表明矿物相作为其分解/聚合的催化剂的影响,阐明了生命起源分子的形成 (Signorile 等,2020).
用于细胞分析的流式细胞术
甲酰胺在流式细胞术中的应用超出了 DNA 含量分析。它与 DNA 含量和表面表型的同时检测、复制 DNA 的定量以及测量具有部分 DNA 含量的细胞兼容。这一进步使细胞生物学研究中的方案更加通用和高效 (Radicchio 等,2018).
天体物理和化学研究
甲酰胺在天体物理学和化学反应(如氢原子抽象/加成隧穿反应)中的作用提供了对星际现象和复杂生物分子的形成的见解,从而有助于我们了解宇宙化学 (Haupa 等,2019).
DNA 双链体稳定性研究
甲酰胺对 DNA 双链体稳定性的影响是分子生物学中一个重要的研究领域。关于它对生物芯片上 DNA 双链体热稳定性的影响的研究让我们了解了 DNA 在不同环境条件下的行为 (Fuchs 等,2010).
安全和危害
未来方向
属性
IUPAC Name |
N,N,1-trideuterioformamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3NO/c2-1-3/h1H,(H2,2,3)/i1D/hD2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHNUHDYFZUAESO-AYQNKDEESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=O)N([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10583854 | |
| Record name | (~2~H_3_)Formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10583854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
48.059 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Formamide-d3 | |
CAS RN |
43380-64-9 | |
| Record name | Formamide-d3 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=43380-64-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (~2~H_3_)Formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10583854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 43380-64-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details











Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

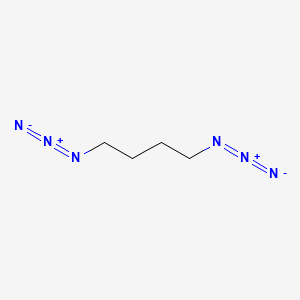
![Imidazo[1,2-a]pyridin-3-ylmethanol](/img/structure/B1339669.png)
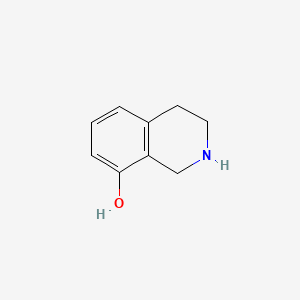





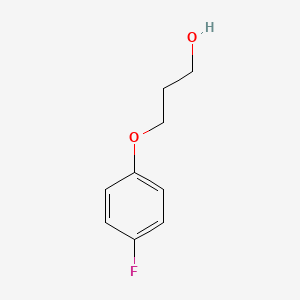
![6-Hydroxy-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B1339692.png)

